4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide
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Overview
Description
4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzene ring substituted with a sulfonamide group and a triazolopyridazine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the triazolopyridazine core, followed by the introduction of the benzene sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and reductive amination can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The triazolopyridazine moiety can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzene ring, used in organic synthesis and pharmaceuticals.
Triple-bonded Compounds: Such as acetylene, which have unique bonding properties and are used in various chemical reactions.
Steviol Glycosides: Natural compounds with sweetening properties, structurally different but used in various applications.
Uniqueness
What sets 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide apart is its complex structure, which allows for diverse chemical modifications and applications. Its combination of a sulfonamide group and a triazolopyridazine moiety provides unique reactivity and biological activity, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(2-methylpropyl)-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-11(2)9-12-3-5-13(6-4-12)23(21,22)19-14-7-8-15-17-16-10-20(15)18-14/h3-8,10-11H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBEDKLWHLWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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